Nordracorubin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nordracorubin is a naturally occurring compound found in the resin of the Dragon’s Blood tree, specifically from the species Daemonorops draco and Dracaena cochinchinensis . It is a quinone methide and is known for its vibrant red color. This compound is part of a group of substances that have been used in traditional medicine for their various therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Nordracorubin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced quinone methides.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups, often using catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .
Scientific Research Applications
Nordracorubin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinone methide chemistry and its reactivity.
Medicine: Traditional medicine uses this compound for its blood circulation and hemostatic properties.
Industry: The compound is used in the production of natural dyes and pigments due to its vibrant red color.
Mechanism of Action
The mechanism of action of nordracorubin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . For example, this compound has been shown to bind to the APOBEC3B enzyme, inhibiting its activity and potentially reducing cancer cell proliferation .
Comparison with Similar Compounds
Nordracorubin is similar to other quinone methides such as dracorubin and nordracorhodin . it is unique in its specific structure and reactivity. Compared to dracorubin, this compound has different substitution patterns on its aromatic rings, leading to distinct chemical and biological properties . Other similar compounds include various flavonoid derivatives found in Dragon’s Blood resin .
Properties
CAS No. |
35290-22-3 |
---|---|
Molecular Formula |
C31H22O5 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3 |
InChI Key |
ZKOTWKIEVACBFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.